8-Bromoquinazoline-2,4-diol
Overview
Description
8-Bromoquinazoline-2,4-diol is a chemical compound with the molecular formula C8H5BrN2O2 It is a derivative of quinazoline, a bicyclic compound consisting of a benzene ring fused to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromoquinazoline-2,4-diol typically involves the bromination of quinazoline-2,4-diol. One common method includes the reaction of quinazoline-2,4-diol with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the 8-position of the quinazoline ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure consistent quality and yield. The process parameters, such as temperature, solvent concentration, and reaction time, are optimized to achieve high purity and efficiency.
Chemical Reactions Analysis
Types of Reactions
8-Bromoquinazoline-2,4-diol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 8-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form quinazoline-2,4-dione derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of dihydroquinazoline derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide or dimethyl sulfoxide.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include 8-substituted quinazoline-2,4-diols.
Oxidation Reactions: Products include quinazoline-2,4-dione derivatives.
Reduction Reactions: Products include dihydroquinazoline derivatives.
Scientific Research Applications
8-Bromoquinazoline-2,4-diol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Bromoquinazoline-2,4-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom at the 8-position may enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Quinazoline-2,4-diol: The parent compound without the bromine substitution.
8-Chloroquinazoline-2,4-diol: A similar compound with a chlorine atom instead of bromine at the 8-position.
8-Fluoroquinazoline-2,4-diol: A similar compound with a fluorine atom at the 8-position.
Uniqueness
8-Bromoquinazoline-2,4-diol is unique due to the presence of the bromine atom, which can influence its chemical reactivity and biological activity. The bromine atom can participate in halogen bonding, which may enhance the compound’s interactions with biological targets compared to its chloro or fluoro analogs.
Properties
IUPAC Name |
8-bromo-1H-quinazoline-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-5-3-1-2-4-6(5)10-8(13)11-7(4)12/h1-3H,(H2,10,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAKSYDAOQDFHDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)NC(=O)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50625747 | |
Record name | 8-Bromoquinazoline-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50625747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
331646-99-2 | |
Record name | 8-Bromoquinazoline-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50625747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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